molecular formula C15H22N4O2 B14296025 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 113120-81-3

6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14296025
CAS No.: 113120-81-3
M. Wt: 290.36 g/mol
InChI Key: JKQFDRAWMSOXCQ-UHFFFAOYSA-N
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Description

6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by its unique structure, which includes a phthalazine core with amino and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions with appropriate amines and alkylating agents to introduce the 4-aminobutyl and propyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated amine derivatives.

Scientific Research Applications

6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence signaling pathways and cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound, lacking the amino and propyl substituents.

    6-Aminophthalazine: A derivative with only the amino group.

    Propylphthalazine: A derivative with only the propyl group.

Uniqueness

6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is unique due to its dual substituents, which confer distinct chemical and biological properties

Properties

CAS No.

113120-81-3

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

6-[4-aminobutyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C15H22N4O2/c1-2-8-19(9-4-3-7-16)11-5-6-12-13(10-11)15(21)18-17-14(12)20/h5-6,10H,2-4,7-9,16H2,1H3,(H,17,20)(H,18,21)

InChI Key

JKQFDRAWMSOXCQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O

Origin of Product

United States

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